molecular formula C7H4BClF4O2 B2534748 (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid CAS No. 2096342-38-8

(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B2534748
CAS No.: 2096342-38-8
M. Wt: 242.36
InChI Key: ONEOGWWOQBIZHC-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H4BClF4O2. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)benzene with a boron-containing reagent under specific conditions. One common method is the use of a palladium-catalyzed borylation reaction, where the aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid in the Suzuki-Miyaura cross-coupling reaction involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex molecules where precise control over reactivity and selectivity is required .

Properties

IUPAC Name

[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BClF4O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEOGWWOQBIZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Cl)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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